MGL Modulator Patent Inclusion vs. Non-Methylated Analog Absence
N-Methyl-3-phenylcyclobutan-1-amine is explicitly claimed as a monoacylglycerol lipase (MGL) modulator in patent US20240208914A1, whereas the non-methylated analog 3-phenylcyclobutan-1-amine (CAS 90874-41-2) is absent from the same patent's claims [1]. This patent describes the compound in the context of treating pain, psychiatric disorders, neurological disorders, and cancers, indicating that the N-methyl substitution is a structural requirement for MGL-modulating activity within this chemotype [1]. While quantitative IC₅₀ or Kᵢ data for the specific compound are not publicly disclosed in the patent, its inclusion as a claimed entity alongside other aminocyclobutanes that were profiled for MGL inhibition supports differentiated biological relevance.
| Evidence Dimension | Patent-based MGL modulator claim status |
|---|---|
| Target Compound Data | Explicitly claimed in US20240208914A1 as an MGL modulator |
| Comparator Or Baseline | 3-Phenylcyclobutan-1-amine (CAS 90874-41-2): Not claimed in this MGL modulator patent |
| Quantified Difference | Qualitative—presence vs. absence in MGL modulator patent claims |
| Conditions | Patent analysis; no direct biochemical comparison data available |
Why This Matters
For procurement decisions in MGL-targeted drug discovery programs, the patent-validated association of the N-methylated derivative with MGL modulation provides a rationale for selecting this compound over its non-methylated analog.
- [1] US Patent Application US20240208914A1. Aminocyclobutanes as monoacylglycerol lipase modulators. Filed 2024-03-05. View Source
